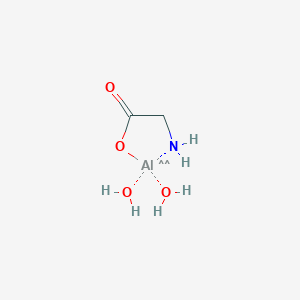
Aluminum, (glycinato-kappaN,kappaO)dihydroxy-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, (glycinato-kappaN,kappaO)dihydroxy-, (T-4)-: is a chemical compound with the molecular formula C2H6AlNO4 and a molecular weight of 135.05 g/mol . It is also known by other names such as dihydroxyaluminium glycinate and dihydroxyaluminum aminoacetate . This compound is classified as an amphoteric surfactant and is commonly used in various industrial and personal care applications due to its excellent dispersing and antistatic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum, (glycinato-kappaN,kappaO)dihydroxy-, (T-4)- typically involves the reaction of aluminum hydroxide with glycine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and precise control of reaction parameters to achieve consistent product quality. The final product is usually obtained in solid form and is highly soluble in water .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Aluminum, (glycinato-kappaN,kappaO)dihydroxy-, (T-4)- can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Substitution: Substitution reactions involving the replacement of the glycine ligand with other ligands can occur under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.
Substitution Reagents: Various ligands such as amino acids or other chelating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Aluminum oxide and other oxidized by-products.
Reduction: Reduced aluminum complexes.
Substitution: New aluminum-ligand complexes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Aluminum, (glycinato-kappaN,kappaO)dihydroxy-, (T-4)- is used as a dispersing agent and a stabilizer in various chemical formulations .
Biology: In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Medicine: In medicine, it is explored for its potential use as an adjuvant in vaccines and as a therapeutic agent in the treatment of certain diseases .
Industry: In the industrial sector, it is used in the formulation of personal care products such as antiperspirants and deodorants due to its antistatic and dispersing properties .
Mecanismo De Acción
The mechanism of action of Aluminum, (glycinato-kappaN,kappaO)dihydroxy-, (T-4)- involves its ability to form stable complexes with various molecules. This property allows it to act as a dispersing agent, stabilizer, and adjuvant in different applications . The molecular targets and pathways involved in its action are primarily related to its interaction with biomolecules and its ability to modulate their stability and activity .
Comparación Con Compuestos Similares
- Dihydroxyaluminium glycinate
- Dihydroxyaluminum aminoacetate
- Aluminum hydroxide aminoacetate
Comparison: Compared to these similar compounds, Aluminum, (glycinato-kappaN,kappaO)dihydroxy-, (T-4)- is unique in its ability to form highly stable complexes with glycine, which enhances its dispersing and stabilizing properties . Additionally, its amphoteric nature allows it to function effectively in a wide range of pH conditions, making it versatile for various applications .
Propiedades
Fórmula molecular |
C2H8AlNO4 |
|---|---|
Peso molecular |
137.07 g/mol |
InChI |
InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+1;;/p-1 |
Clave InChI |
RBNPZEHAODHBPZ-UHFFFAOYSA-M |
SMILES canónico |
C(C(=O)O[Al])N.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(benzyloxy)phenyl]-N,N-diphenylbutanediamide](/img/structure/B15148035.png)
![2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-nitro-phenol](/img/structure/B15148036.png)
![Methyl {4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}acetate](/img/structure/B15148042.png)
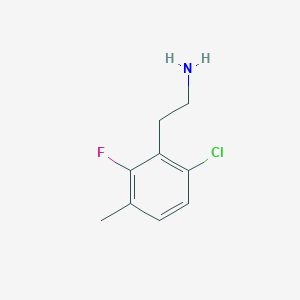
![5-[(2-Chlorophenyl)methylene]-2-thioxo-thiazolidin-4-one](/img/structure/B15148054.png)
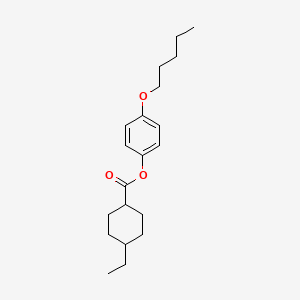
![N-(1,3-thiazol-2-yl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B15148058.png)
![2-Dimethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15148068.png)
![Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B15148073.png)
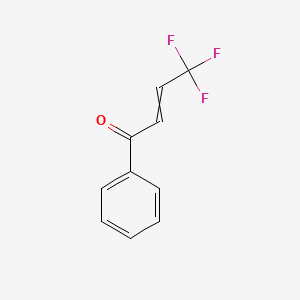
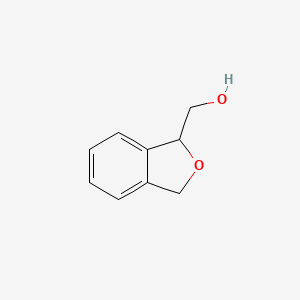
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4'-propoxybiphenyl-4-yl)-1,2,4-oxadiazole](/img/structure/B15148104.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide](/img/structure/B15148107.png)
![N'-[(3-nitrophenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B15148127.png)
